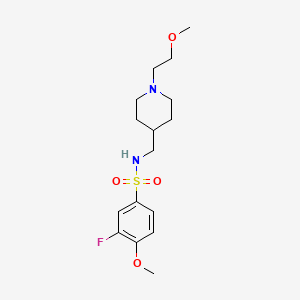

3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-fluoro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the “benzenesulfonamide” part of the name) with various substituents attached, including a fluorine atom, methoxy groups, and a piperidine ring .Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamics Studies

Research on piperidine derivatives, which are structurally related to the specified compound, has shown significant potential in corrosion inhibition for iron. Quantum chemical calculations and molecular dynamics simulations have identified these derivatives' adsorption and inhibition properties, highlighting their potential in protecting metals against corrosion. The study suggests that these compounds' interaction with metal surfaces can be a critical factor in their application in materials science (Kaya et al., 2016).

Photodynamic Therapy Applications

Derivatives of benzenesulfonamide have been investigated for their effectiveness as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown high singlet oxygen quantum yield, making them promising candidates for PDT. These compounds exhibit significant photophysical and photochemical properties suitable for Type II PDT mechanisms, essential for targeting cancer cells (Pişkin et al., 2020).

Electrophilic Fluorination Agents

Research into novel electrophilic fluorinating agents, such as N-fluoro derivatives of benzenesulfonimide, has revealed improvements in enantioselectivity for certain reactions. These compounds serve as powerful tools in synthetic chemistry, enabling selective fluorination processes that are crucial for developing pharmaceuticals and agrochemicals (Yasui et al., 2011).

Structural Characterization and Crystallography

Studies focusing on the crystal structures of benzenesulfonamide derivatives, including methoxy and fluoro substitutions, have contributed to a deeper understanding of their molecular configurations and interactions. These findings have applications in drug design and materials science, where molecular structure directly influences the physical and chemical properties of materials (Rodrigues et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O4S/c1-22-10-9-19-7-5-13(6-8-19)12-18-24(20,21)14-3-4-16(23-2)15(17)11-14/h3-4,11,13,18H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFXNBRDQFZKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666066.png)

![2-(2,4-dichlorophenoxy)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2666067.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2666068.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)

![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)

![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)